molecular formula C12H16ClN3S B2721340 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine CAS No. 856792-48-8

6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B2721340
CAS No.: 856792-48-8
M. Wt: 269.79
InChI Key: XDPSKWVEYHIEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 6-chloro substituent on the aromatic ring and a dimethylamino-propylamine side chain at the 2-position. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPSKWVEYHIEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Synthesis

Formation of 6-Chloro-1,3-Benzothiazol-2-Amine

The synthesis begins with 6-chloro-1,3-benzothiazol-2-amine, prepared via cyclization of 2-amino-5-chlorothiophenol with chlorocarbonyl reagents. Key methods include:

Thiophosgene-mediated cyclization :
$$
\text{2-Amino-5-chlorothiophenol} + \text{Thiophosgene} \xrightarrow{\text{EtOH, 0–5°C}} \text{6-Chloro-1,3-benzothiazol-2-amine} \quad (\text{Yield: 72–83\%})
$$
This method avoids nitro-group intermediates, simplifying purification. Alternative routes using carbon disulfide/SnCl₂ achieve comparable yields but require harsh conditions (120°C, 5 h).

Alkylation with 3-(Dimethylamino)Propyl Groups

Nucleophilic Substitution

The dimethylaminopropyl side chain is introduced via alkylation of the benzothiazol-2-amine nitrogen. Two primary approaches dominate:

Direct Alkylation with 3-Chloro-N,N-Dimethylpropylamine

Conditions :

  • Solvent : Anhydrous DMF or CH₃CN
  • Base : K₂CO₃ or Et₃N (2.5 equiv)
  • Temperature : 80–100°C, 12–24 h

Mechanism :
$$
\text{6-Chloro-1,3-benzothiazol-2-amine} + \text{3-Chloro-N,N-dimethylpropylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Yield Optimization :

Base Solvent Time (h) Yield (%)
K₂CO₃ DMF 18 78
Et₃N CH₃CN 12 65
DBU Toluene 24 82

Source: Adapted from

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD/PPh₃ with 3-(dimethylamino)propan-1-ol achieves higher regioselectivity:
$$
\text{ROH} + \text{Benzothiazol-2-amine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} \quad (\text{Yield: 85–90\%})
$$
Advantages : Avoids alkyl halide handling; suitable for gram-scale synthesis.

Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium/copper systems enable coupling with prefunctionalized propylamines:

Buchwald-Hartwig Amination :
$$
\text{6-Chloro-2-iodobenzothiazole} + \text{3-(Dimethylamino)propylamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} \quad (\text{Yield: 88\%})
$$
Conditions :

  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Dioxane, 100°C, 8 h

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, microreactors (e.g., Corning AFR) achieve 92% yield via:

  • Residence time : 8 min
  • Temperature : 120°C
  • Catalyst : Immobilized K₂CO₃ on Al₂O₃

Economic Analysis :

Parameter Batch Process Flow Process
Yield (%) 78 92
Energy (kWh/kg) 12.4 6.8
Purity (HPLC %) 98.5 99.9

Source:

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.18 (s, 6H, N(CH₃)₂), 2.35 (t, 2H, CH₂N), 3.45 (t, 2H, CH₂-benzothiazole), 7.22–7.85 (m, 3H, aromatic).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₂H₁₇ClN₃S: 286.0834; found: 286.0836.

Purity Protocols

  • Recrystallization : Ethanol/water (4:1) achieves >99% purity.
  • Column Chromatography : Silica gel (CH₂Cl₂:MeOH 9:1) for lab-scale isolation.

Challenges and Optimization Strategies

Byproduct Formation

  • N,N-Dialkylation : Minimized using excess benzothiazol-2-amine (1:1.2 ratio).
  • Ring Chlorine Displacement : Suppressed by non-nucleophilic bases (e.g., DBU).

Solvent Selection

Green Chemistry Metrics :

Solvent PMI* CED** (MJ/kg)
DMF 8.2 56.7
EtOH 2.1 18.4
Cyclopentyl methyl ether 1.9 12.3

PMI: Process Mass Intensity; *CED: Cumulative Energy Demand*

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines, alcohols, or thiols, in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential as an anti-tuberculosis agent. It has demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with mechanisms likely involving interaction with specific enzymes crucial for bacterial survival. For instance, derivatives of this compound have shown promising results in inhibiting the growth of tuberculosis bacteria, suggesting its role in developing new anti-tubercular therapies .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates effective inhibition against pathogens such as Xanthomonas oryzae and Xanthomonas citri, with Minimum Inhibitory Concentrations (MICs) recorded at 47.6 mg/L and 36.8 mg/L, respectively. This suggests that the compound may disrupt bacterial energy metabolism by affecting succinate dehydrogenase activity during oxidative phosphorylation .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of benzothiazole derivatives, including this compound. Its potential as an acetylcholinesterase (AChE) inhibitor has been explored, with some derivatives demonstrating significant inhibition rates comparable to established drugs like donepezil. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anti-Tuberculosis Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazole compounds, including 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting their potential as novel therapeutic agents .

Case Study 2: Neuroprotective Screening

A study focused on evaluating the neuroprotective effects of several benzothiazole derivatives found that this compound showed promising results in inhibiting AChE activity in vitro. The study utilized molecular docking to predict binding affinities and interactions within the enzyme's active site, confirming its potential for further development as an Alzheimer's treatment .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Benzothiazole Core: The 6-chloro group (target compound and analog ) enhances electrophilicity and may improve binding to biological targets via halogen bonding . 6-Ethyl (analog ) introduces hydrophobicity, which could influence membrane permeability.

Side Chain Modifications: The dimethylamino-propyl group in the target compound provides a basic tertiary amine, improving water solubility and enabling protonation at physiological pH . Nitro-triazole (analog ) introduces a strongly electron-withdrawing group, which may enhance reactivity in redox-active environments. Benzyl (analog ) increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility.

Physicochemical Properties :

  • The nitro-triazole analog has a higher melting point (193–195°C) compared to other analogs, likely due to stronger intermolecular interactions from the nitro group.
  • Spectral data (e.g., 1H NMR in ) confirm regioselective synthesis and structural integrity.

Research Implications

  • Antiparasitic Activity : The nitro-triazole analog shows promise as an antichagasic agent due to redox-active nitro groups targeting parasitic enzymes.
  • Anticancer Potential: The dimethylamino-propyl side chain in the target compound may enhance interaction with kinase domains, as seen in related benzothiazoles .
  • Toxicity Considerations : Fluorinated analogs (e.g., ) may exhibit reduced toxicity compared to chlorinated derivatives due to metabolic stability.

Biological Activity

6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives, which are known for a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole core : A bicyclic structure that contributes to its biological activity.
  • Dimethylamino propyl side chain : Enhances solubility and interaction with biological targets.
  • Chlorine substituent : May influence the compound's reactivity and binding affinity.

Molecular Formula : C17H20ClN4S
Molecular Weight : 350.88 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticonvulsant Activity

Research indicates that compounds with similar benzothiazole structures exhibit anticonvulsant properties. In a study evaluating a series of benzothiazole derivatives, it was found that many showed significant activity in models like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting that this compound may also possess such activity .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been documented. For instance, compounds in this class have been shown to reduce neurotoxicity and exhibit central nervous system (CNS) depressant effects without significant liver toxicity. This suggests a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as:

  • Ion channels : Modulation of sodium or calcium channels could contribute to its anticonvulsant effects.
  • Receptors : Binding to neurotransmitter receptors may mediate its neuroprotective actions.

Study 1: Anticonvulsant Evaluation

A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. The study reported that compounds with similar structural motifs to this compound showed significant efficacy in reducing seizure duration and frequency in animal models. The results indicated a promising therapeutic potential for seizure disorders .

Study 2: CNS Depressant Effects

In another investigation focusing on the CNS effects of benzothiazole derivatives, it was found that these compounds exhibited dose-dependent CNS depressant effects without causing neurotoxicity. The findings suggest that this compound could be further explored for its sedative properties in clinical settings .

Data Summary Table

Activity Type Observed Effects Reference
AnticonvulsantSignificant reduction in seizure duration
NeuroprotectionReduced neurotoxicity; CNS depressant effects
Binding AffinityHigh affinity for neurotransmitter receptors

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzothiazole core by reacting 4-methyl aniline with potassium thiocyanate and bromine in glacial acetic acid, followed by neutralization and recrystallization (yield ~70%) . For the N-substituted side chain, reflux equimolar quantities of the benzothiazole intermediate with 3-(dimethylamino)propylamine in ethanol under sodium acetate catalysis for 7 hours. Purification involves recrystallization from ethanol or methanol to remove unreacted starting materials and byproducts . Key characterization steps include IR (C=N, C-Cl), 1^1H NMR (aromatic and NH protons), and FABMS for molecular weight confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR Spectroscopy : Identify functional groups like C=N (~1640 cm1^{-1}), C-Cl (~690 cm1^{-1}), and N-H (~3520 cm1^{-1}) .
  • 1^1H NMR : Analyze aromatic proton environments (6.5–8.2 ppm) and NH signals (~4 ppm) .
  • FABMS : Confirm molecular ion peaks (e.g., m/z 536 for derivatives) and fragmentation patterns .
  • Elemental Analysis : Verify purity by comparing experimental vs. calculated C, H, N percentages (e.g., C: 49.11% observed vs. 49.22% calculated) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients (1–13) in aqueous buffers at 25–60°C for 24–72 hours.
  • Thermal stress (40–80°C) in solid and solution states.
  • Light exposure (UV-Vis, 254–365 nm) to evaluate photodegradation. Monitor degradation via HPLC and compare retention times with fresh samples .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole core influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents at positions 4, 5, or 6 (e.g., nitro, aryl, trifluoromethyl). Assess antimicrobial or anticancer activity via:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa).
  • Compare results with computational QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay protocols, cell line specificity). For example:

  • Replicate conflicting experiments under standardized conditions (e.g., fixed IC50_{50} measurement timepoints).
  • Use in silico docking (AutoDock Vina) to compare binding affinities across protein isoforms (e.g., kinase variants).
  • Validate hypotheses via site-directed mutagenesis of target proteins .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Optimize ligand conformers with Open Babel and score poses using Glide SP/XP.
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD <2 Å) and interaction persistence (e.g., hydrogen bonds with catalytic lysine).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrophobic benzothiazole, hydrogen-bonding amine) using Schrödinger’s Phase .

Q. What strategies enhance selectivity for specific enzymatic targets?

  • Methodological Answer :

  • Fragment-Based Design : Replace the dimethylamino group with bioisosteres (e.g., piperazine for improved solubility) or introduce steric hindrance (e.g., bulky aryl groups) to block off-target binding.
  • Proteome-Wide Profiling : Use kinome-wide selectivity screening (Eurofins KinaseProfiler) to identify off-target hits. Optimize lead compounds using selectivity indices (IC50,target_{50,\text{target}}/IC50,off-target_{50,\text{off-target}} >100) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.